5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
“5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide” is a chemical compound that has been studied for its potential biological activity . It contains a total of 31 bonds, including 22 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 5 double bonds, and 11 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aromatic), 1 nitro group (aromatic), 1 sulfonamide (thio-/dithio-), and 1 Furane .
Synthesis Analysis
The synthesis of this compound and similar derivatives was accomplished by a sequence of reactions using aniline as a starting compound . The newly synthesized compounds were characterized by spectral analysis .Molecular Structure Analysis
The molecular structure of “5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide” includes an arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 30 atoms, including 9 Hydrogen atoms, 11 Carbon atoms, 3 Nitrogen atoms, 6 Oxygen atoms, and 1 Sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include various steps, such as the use of aniline as a starting compound . The synthesized compounds were evaluated for their antibacterial activity .Scientific Research Applications
- 5-Nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide and its derivatives have been investigated for their antibacterial properties . Among these, 5-nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide (referred to as compound 6b) exhibited the highest activity.
- Sulfonamides, including N-(4-sulfamoylphenyl)benzamide , have been studied for their antitumor properties . These compounds may play a role in cancer therapy due to their structural features and interactions with biological targets.
- Sulfonamides have demonstrated antifungal activity . Investigating the effects of 5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide against fungal pathogens could provide valuable insights.
- Some sulfonamide derivatives exhibit anti-inflammatory properties . Researchers have explored their potential in modulating inflammatory responses.
- The sulfonyl group in sulfonamides is widely used in synthetic methodologies and chemical transformations . N-(4-sulfamoylphenyl)benzamide may serve as a building block for designing novel compounds.
- Sulfonamide derivatives, including N-(4-sulfamoylphenyl)benzamide , are common substructures in active pharmaceutical ingredients (APIs) . Their biological relevance makes them valuable for drug discovery efforts.
Antibacterial Activity
Antitumor Potential
Antifungal Properties
Anti-Inflammatory Effects
Chemical Applications
Drug Development and APIs
Mechanism of Action
Target of Action
A similar compound, 2-(4-methoxyphenoxy)-5-nitro-n-(4-sulfamoylphenyl)benzamide, is known to activate kir62/SUR1 KATP channels . These channels play a crucial role in regulating cellular functions such as insulin secretion and neuronal excitability.
Mode of Action
If it acts similarly to the related compound, it may interact with its targets, the kir62/SUR1 KATP channels, leading to their activation . This activation could result in changes in cellular functions regulated by these channels.
Biochemical Pathways
The activation of kir62/SUR1 KATP channels can affect various downstream effects, including the regulation of insulin secretion and neuronal excitability .
Result of Action
The activation of kir62/SUR1 KATP channels could potentially lead to changes in cellular functions such as insulin secretion and neuronal excitability .
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, such as its antimicrobial properties . Additionally, researchers may continue to design new biologically active libraries of sulfonamide derivatives, which may be useful in the search for potential drugs and drug intermediates .
properties
IUPAC Name |
5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S2/c16-25(22,23)12-4-1-10(2-5-12)17-15(19)14-8-9-7-11(18(20)21)3-6-13(9)24-14/h1-8H,(H,17,19)(H2,16,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEVQFFZXFRHAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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